molecular formula C9H19N3O B562721 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-76-6

7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine

Cat. No.: B562721
CAS No.: 100070-76-6
M. Wt: 185.271
InChI Key: WJWJMNVHGUGGQA-UHFFFAOYSA-N
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Description

7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is a nitrogen-containing heterocyclic compound It features a pyrido[1,2-A]pyrazine core, which is a bicyclic structure combining pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine typically involves cyclization reactions. One common method is the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives . This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as amination, cyclization, and purification to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is unique due to its specific structure and the combination of pyridine and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry .

Properties

CAS No.

100070-76-6

Molecular Formula

C9H19N3O

Molecular Weight

185.271

IUPAC Name

7-methoxy-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-amine

InChI

InChI=1S/C9H19N3O/c1-13-9-3-2-8-6-12(10)5-4-11(8)7-9/h8-9H,2-7,10H2,1H3

InChI Key

WJWJMNVHGUGGQA-UHFFFAOYSA-N

SMILES

COC1CCC2CN(CCN2C1)N

Origin of Product

United States

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